molecular formula C21H21ClFNO3 B15109557 (2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B15109557
M. Wt: 389.8 g/mol
InChI Key: PQMCCXGFFXYBIU-ODLFYWEKSA-N
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Description

(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a butyl(methyl)amino group, and a chlorofluorobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable phenolic and aldehyde precursors.

    Introduction of the Chlorofluorobenzylidene Group: This step involves the reaction of the benzofuran intermediate with 2-chloro-6-fluorobenzaldehyde under basic conditions to form the benzylidene moiety.

    Attachment of the Butyl(methyl)amino Group: This is typically done through nucleophilic substitution reactions where the benzofuran intermediate reacts with butyl(methyl)amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzylidene moiety can be reduced to form the corresponding alkane.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The butyl(methyl)amino group can interact with biological receptors, while the benzofuran core can participate in π-π interactions with aromatic residues in proteins. The chlorofluorobenzylidene moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2Z)-2-amino-2-butenoate: Shares the (2Z) configuration and amino group but differs in the core structure and substituents.

    Pinacol Boronic Esters: Similar in terms of synthetic utility but differ in functional groups and applications.

Uniqueness

(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one stands out due to its combination of a benzofuran core with a butyl(methyl)amino group and a chlorofluorobenzylidene moiety, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C21H21ClFNO3

Molecular Weight

389.8 g/mol

IUPAC Name

(2Z)-7-[[butyl(methyl)amino]methyl]-2-[(2-chloro-6-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C21H21ClFNO3/c1-3-4-10-24(2)12-15-18(25)9-8-13-20(26)19(27-21(13)15)11-14-16(22)6-5-7-17(14)23/h5-9,11,25H,3-4,10,12H2,1-2H3/b19-11-

InChI Key

PQMCCXGFFXYBIU-ODLFYWEKSA-N

Isomeric SMILES

CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC=C3Cl)F)/C2=O)O

Canonical SMILES

CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=C(C=CC=C3Cl)F)C2=O)O

Origin of Product

United States

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